(4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
説明
This compound is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and substituted with a 4-ethoxyphenyl group, a 2-ethyl-6-hydroxy moiety, and a furan-2-yl methanone group.
- Thiazolo-triazole: Known for antimicrobial, antiviral, and anticancer properties.
- Piperazine: Enhances solubility and modulates receptor binding.
- 4-Ethoxyphenyl: Influences lipophilicity and metabolic stability.
- Furan-2-yl methanone: May contribute to π-π stacking interactions in biological targets.
特性
IUPAC Name |
[4-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-3-19-25-24-29(26-19)23(31)21(34-24)20(16-7-9-17(10-8-16)32-4-2)27-11-13-28(14-12-27)22(30)18-6-5-15-33-18/h5-10,15,20,31H,3-4,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQUVLYODMIANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C(=O)C5=CC=CO5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (4-((4-Ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
This compound contains several pharmacophoric elements:
- Piperazine moiety : Commonly associated with various biological activities including antipsychotic and anti-inflammatory effects.
- Thiazole and triazole rings : Known for their roles in antimicrobial and anticancer activities.
- Furan ring : Often linked to anti-inflammatory and anticancer properties.
Research indicates that compounds containing thiazole and triazole structures exhibit a range of biological activities:
- Antimicrobial Activity : Triazoles are reported to possess significant antibacterial and antifungal properties. For instance, derivatives of thiazoles have shown selective inhibition against Mycobacterium tuberculosis with IC50 values in the micromolar range .
- Anticancer Potential : The presence of the piperazine and triazole moieties suggests potential anticancer activity. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116) .
- Anti-inflammatory Effects : The furan component is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of the compound.
In Vitro Studies
A study evaluated the biological activity of similar triazole derivatives, revealing promising results:
- Antitubercular Activity : Compounds showed IC50 values ranging from 0.53 μM to 7.05 μM against Mycobacterium tuberculosis, indicating strong potential for treating tuberculosis .
- Cytotoxicity Tests : Compounds were tested against various cancer cell lines with notable cytotoxic effects observed at concentrations above 10 μM .
Case Studies
- Synthesis and Evaluation of Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antitubercular activity. The most active compounds exhibited IC50 values as low as 0.061 μM against M. tuberculosis, showcasing the potential efficacy of structurally similar compounds .
- Piperazine Derivatives in Cancer Treatment : Piperazine-based compounds have been extensively studied for their anticancer properties. One study found that piperazine derivatives could effectively induce apoptosis in cancer cells, supporting further exploration of piperazine-containing compounds like our target molecule .
Data Table
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogs differ in substituents on the phenyl ring, heterocyclic cores, or piperazine-linked groups. Key examples include:
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Fluorine or sulfonyl groups enhance binding to hydrophobic pockets but may reduce metabolic stability .
- Hydroxy Groups : The 6-hydroxy substituent on the thiazolo-triazole core is critical for hydrogen bonding with biological targets .
- Piperazine Linkers : N-substitution with furan or isoxazole modulates conformational flexibility and bioavailability .
Q & A
Q. What are the key methodologies for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, typically starting with the formation of the thiazolo[3,2-b][1,2,4]triazole core. Critical steps include:
- Ring formation : Cyclization of thiazole and triazole precursors under controlled pH and temperature (e.g., 60–80°C in dimethylformamide) .
- Coupling reactions : Introduction of the piperazine and furan-2-yl methanone groups via nucleophilic substitution or Friedel-Crafts alkylation, requiring catalysts like triethylamine .
- Purification : Recrystallization using ethanol or methanol, with yields optimized by solvent polarity adjustments .
Q. Key Factors :
- Temperature control (60–80°C optimal for cyclization) .
- Solvent selection (polar aprotic solvents for coupling; alcohols for purification) .
- Catalyst choice (triethylamine for basic conditions, avoiding side reactions) .
Q. How is the compound’s structural integrity validated, and what analytical techniques are prioritized?
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., ethyl group at C2 of thiazolo-triazole) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., 459.57 g/mol for related analogs) .
- Infrared (IR) Spectroscopy : Detection of hydroxyl (-OH) and carbonyl (C=O) functional groups .
Q. How can synthetic routes be optimized to address low yields in the final coupling step?
Low yields often arise from steric hindrance at the piperazine-thiazolo-triazole junction. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .
- Protecting groups : Temporarily block the hydroxyl group (-OH) on the thiazolo-triazole to prevent side reactions during coupling .
- Solvent screening : Replace DMF with acetonitrile for better solubility of bulky intermediates .
Q. Data-Driven Optimization :
| Condition | Yield Improvement | Reference |
|---|---|---|
| Microwave (80°C, 2h) | 15–20% | |
| Acetonitrile solvent | 10% |
Q. What computational methods are effective in predicting biological targets or structure-activity relationships (SAR)?
- Molecular docking : Used to predict binding affinity with enzymes like 14-α-demethylase (PDB: 3LD6), suggesting antifungal potential .
- QSAR modeling : Correlates substituent electronegativity (e.g., ethoxy vs. methoxy groups) with antimicrobial activity .
- MD simulations : Assess stability of the piperazine-furan methanone interaction in aqueous environments .
Q. Example SAR Findings :
Q. How do conflicting data on biological activity across studies arise, and how can they be resolved?
Contradictions often stem from:
Q. Mitigation Strategies :
Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological potential?
Q. Key Findings :
Q. How can structural analogs be designed to enhance metabolic stability without compromising activity?
- Isosteric replacement : Substitute the furan-2-yl methanone with thiophene to resist CYP450 oxidation .
- Pro-drug strategies : Introduce ester groups at the hydroxyl position for delayed release .
- Deuterium labeling : Replace labile hydrogens on the ethyl group to slow metabolism .
Q. Example Analog Data :
| Modification | Half-Life (in vitro) | Activity Retention |
|---|---|---|
| Thiophene substitution | 8h → 12h | 90% |
| Deuterated ethyl | 6h → 9h | 85% |
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
